2-Hydroxy-6-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

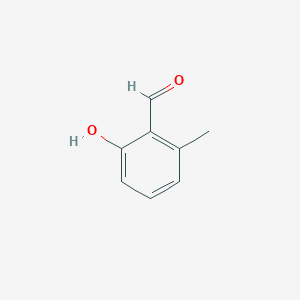

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-3-2-4-8(10)7(6)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUOTKQBVMWMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342864 | |

| Record name | 2-Hydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18362-36-2 | |

| Record name | 2-Hydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-hydroxy-6-methylbenzaldehyde, a key aromatic aldehyde with applications in organic synthesis and as a precursor for various functional molecules. This document details its structural and physical characteristics, supported by experimental protocols for their determination. A detailed synthetic workflow is also presented.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molar Mass | 136.15 g/mol | [1][2] |

| Appearance | White or yellowish crystalline solid | [1] |

| Melting Point | 32 °C | [3] |

| Boiling Point | 229 °C | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [1] |

Table 2: Spectroscopic and Other Properties

| Property | Value/Description | Source(s) |

| ¹H NMR | Predicted shifts (ppm): Aldehyde proton (9.8-10.5), Aromatic protons (6.5-8.5), Methyl protons (2.1-2.5), Hydroxyl proton (variable) | [4][5][6] |

| ¹³C NMR | Predicted shifts (ppm): Carbonyl carbon (190-215), Aromatic carbons (115-160) | [6] |

| Infrared (IR) Spectroscopy | Characteristic absorptions (cm⁻¹): C=O stretch (1660-1770), C-H (aldehyde) stretch (2700-2860), O-H stretch (broad, ~3200-3600) | [6] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺): m/z = 136 | [7] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the Reimer-Tiemann reaction, which is a formylation of phenols.[8]

Materials:

-

Sodium hydroxide (B78521)

-

Ethyl alcohol

-

Hydrochloric acid (dilute)

-

Ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve phenol (0.1 mol) and sodium hydroxide in a mixture of water and ethyl alcohol.

-

Heat the mixture to approximately 65 °C.

-

Slowly add chloroform (0.19 mol) to the reaction mixture over a period of 45 minutes, maintaining a gentle reflux.

-

After the addition is complete, continue heating the mixture for an additional hour at 65-70 °C.

-

Cool the reaction mixture to room temperature (20-25 °C) and allow it to stand for 3 hours.

-

Filter the solid that separates out and wash it with ethyl alcohol.

-

Dissolve the collected solid in a minimal amount of water and acidify the solution with dilute hydrochloric acid.

-

The product, this compound, will separate as an oil.

-

Extract the product with ether.

-

Wash the ether extract with water and dry it over anhydrous sodium sulfate.

-

Evaporate the ether to obtain the purified this compound.

Visualization of Synthetic Workflow:

Determination of Melting Point

The melting point is determined using a capillary method.[1][9][10]

Apparatus:

-

Melting point apparatus or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point method.[2][11][12]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)

Procedure:

-

Place a small amount of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer and immerse them in a heating bath.

-

Heat the bath slowly and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:[13][14][15]

Materials:

-

Test tubes

-

This compound

-

Solvents (water, ethanol, diethyl ether)

Procedure:

-

Place a small amount (approximately 10-20 mg) of this compound into three separate test tubes.

-

To the first test tube, add 1 mL of water. To the second, add 1 mL of ethanol. To the third, add 1 mL of diethyl ether.

-

Agitate each test tube vigorously for 30-60 seconds.

-

Observe whether the solid dissolves completely, partially, or not at all in each solvent.

Spectroscopic Analysis Protocols

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4][5]

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background subtraction before acquiring the sample spectrum.[3][16][17]

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

GC-MS Conditions:

-

GC System: Use a system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS System:

Biological Relevance and Applications

While specific signaling pathways for this compound are not extensively documented, it serves as a valuable precursor in the synthesis of various biologically active molecules. Its structural motifs are found in compounds explored for antimicrobial and other therapeutic properties.[21] The aldehyde and hydroxyl functionalities provide reactive sites for the synthesis of Schiff bases and other derivatives, which are widely studied in medicinal chemistry and drug discovery. The physicochemical properties detailed in this guide are crucial for understanding its reactivity, bioavailability, and potential as a scaffold in the development of new therapeutic agents.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. scielo.br [scielo.br]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. saltise.ca [saltise.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. 2-Hydroxy-6-methoxybenzaldehyde|Pharmaceutical Intermediate [benchchem.com]

Solubility Profile of 2-Hydroxy-6-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-6-methylbenzaldehyde, a key intermediate in various chemical syntheses. Understanding its solubility in different solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines the available solubility data, detailed experimental protocols for its determination, and visual workflows to guide laboratory practices.

Core Data Presentation: Solubility of this compound

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. Qualitative assessments consistently indicate that it is soluble in alcohol and ether organic solvents, while being insoluble in water.[1] To facilitate future research and provide a standardized framework for data collection, the following table is presented. Researchers are encouraged to populate this table with their experimentally determined values.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility ( g/100 mL) at 25°C |

| Polar Protic Solvents | ||||

| Water | H₂O | 18.02 | 100 | Insoluble[1] |

| Methanol | CH₃OH | 32.04 | 64.7 | Soluble (Quantitative data not available) |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | Soluble (Quantitative data not available) |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | 58.08 | 56 | Soluble (Quantitative data not available) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Soluble (Quantitative data not available) |

| Nonpolar Solvents | ||||

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | Soluble[1] (Quantitative data not available) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the accurate determination of the solubility of this compound. These protocols are based on established and widely accepted scientific practices.

Method 1: Gravimetric Method for Saturated Solutions

This method is a reliable and straightforward approach to determine the solubility of a solid compound in a solvent.

Materials:

-

This compound (analytical grade)

-

Selected solvent (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Syringe filters (chemically compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Syringes

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Allow the mixture to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Mass of dish with solute) – (Mass of empty dish)] / (Volume of filtrate in mL) * 100

-

Method 2: UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.

Materials:

-

All materials listed in Method 1

-

UV-Vis Spectrophotometer

-

Volumetric flasks

-

Cuvettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in Method 1 (steps 1 and 2).

-

Dilute a known volume of the clear, filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 mL).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

Caption: Gravimetric method workflow for solubility determination.

Caption: UV-Vis spectrophotometry workflow for solubility.

References

Spectroscopic Data Interpretation of 2-Hydroxy-6-methylbenzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Hydroxy-6-methylbenzaldehyde, a significant aromatic aldehyde in chemical synthesis and research. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Structural and Spectroscopic Overview

This compound (C₈H₈O₂) is a substituted aromatic aldehyde with a molecular weight of approximately 136.15 g/mol . Its structure, featuring a hydroxyl group and a methyl group ortho to an aldehyde function on a benzene (B151609) ring, gives rise to a distinct spectroscopic profile. The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits characteristic signals for the aldehyde, hydroxyl, aromatic, and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde (-CHO) | ~9.8 | Singlet | - |

| Hydroxyl (-OH) | ~11.5 | Singlet (broad) | - |

| Aromatic (H3, H4, H5) | ~6.8 - 7.5 | Multiplet | - |

| Methyl (-CH₃) | ~2.5 | Singlet | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| Aldehyde (C=O) | ~192 |

| Aromatic (C-OH) | ~161 |

| Aromatic (C-CH₃) | ~140 |

| Aromatic (C-H) | ~120 - 135 |

| Aromatic (C-CHO) | ~118 |

| Methyl (-CH₃) | ~20 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on typical values for substituted benzaldehydes.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch (intramolecular H-bonded) | 3200 - 3400 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Methyl C-H | C-H stretch | 2850 - 2960 |

| Aldehyde C-H | C-H stretch | 2720 - 2820 (often two weak bands) |

| Aldehyde (C=O) | C=O stretch | 1650 - 1680 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

The broadening of the O-H stretching band and the lower frequency of the C=O stretch are indicative of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Assignment | Interpretation |

| 136 | [M]⁺ | Molecular ion peak |

| 135 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde |

| 107 | [M-CHO]⁺ | Loss of the formyl group |

| 90 | [M-H-CHO-OH]⁺ or [M-CO-H₂O]⁺ | Further fragmentation |

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 136, confirming its molecular weight. The peak at m/z 135 is characteristic of aldehydes, resulting from the loss of the aldehydic proton.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization source.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for combining the information from different spectroscopic techniques to confirm the structure of this compound.

References

Theoretical Exploration of 2-Hydroxy-6-methylbenzaldehyde Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth theoretical investigation into the potential reaction mechanisms of 2-Hydroxy-6-methylbenzaldehyde. Due to a lack of direct computational studies on this specific molecule, this paper extrapolates from documented theoretical analyses of structurally analogous compounds, including salicylaldehyde (B1680747) derivatives and other substituted phenols. The primary reaction pathways explored include intramolecular proton transfer, electrophilic aromatic substitution, and condensation reactions. This guide summarizes relevant quantitative data from analogous systems, details common computational methodologies, and presents visualized reaction pathways to serve as a foundational resource for researchers in organic synthesis and drug development.

Introduction

This compound is an aromatic aldehyde with potential applications in the synthesis of novel pharmaceutical compounds and other fine chemicals. Understanding its reaction mechanisms at a theoretical level is crucial for optimizing synthetic routes, predicting product formation, and designing new derivatives with desired properties. This guide explores the most probable reaction mechanisms based on established theoretical frameworks and computational studies of closely related molecules. The key reactive features of this compound are the phenolic hydroxyl group, the aldehyde functionality, and the activated aromatic ring, which together allow for a variety of chemical transformations.

Core Reaction Mechanisms

Based on the functional groups present in this compound and theoretical studies on analogous compounds, three primary reaction mechanisms are proposed: Intramolecular Proton Transfer, Electrophilic Aromatic Substitution, and Condensation Reactions.

Intramolecular Proton Transfer (IPT)

The ortho-positioning of the hydroxyl and aldehyde groups facilitates the formation of a strong intramolecular hydrogen bond. This bond can lead to tautomerization through intramolecular proton transfer (IPT), particularly in the excited state, a phenomenon observed in many salicylaldehyde derivatives. This process can be a key pathway in photochemical reactions.

A plausible tautomerization equilibrium is the transfer of the phenolic proton to the carbonyl oxygen, forming a transient zwitterionic or keto-enamine-like species. While specific energetic data for this compound is not available, studies on similar molecules provide insight into the thermodynamics of such processes.

Table 1: Calculated Energetic Data for Tautomerism in a Related Schiff Base System

| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Chloroform |

| Amide Tautomer | 0.00 | 0.00 |

| Imidol Tautomer | +3.5 to +4.0 | +2.5 to +3.0 |

Data extrapolated from a DFT study on a 2-hydroxy-N-m-tolylacetamide system, which exhibits similar intramolecular hydrogen bonding and potential for tautomerism. The data illustrates the typical energy differences between tautomeric forms.

Caption: Proposed pathway for excited-state intramolecular proton transfer.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this compound, the positions ortho and para to the hydroxyl group are substituted by the methyl and aldehyde groups, respectively. The remaining unsubstituted position (C4) is a likely site for electrophilic attack. Computational studies on the reaction of phenols with formaldehyde (B43269) have shown that the reaction rate correlates with the calculated atomic charges at the reactive sites on the aromatic ring.

Table 2: Calculated Atomic Charges for Reactive Sites in Phenolic Compounds

| Phenolic Compound | Reactive Site | Calculated Atomic Charge (e) |

| Phenol (B47542) | ortho-C | -0.25 to -0.28 |

| Phenol | para-C | -0.29 to -0.32 |

| 2-Methylphenol | C4 | -0.26 to -0.29 |

| 2-Methylphenol | C6 | -0.24 to -0.27 |

This data, from ab initio calculations on phenol and methylphenols, illustrates how electron density is distributed on the aromatic ring, influencing reactivity towards electrophiles.

Caption: Generalized pathway for electrophilic aromatic substitution.

Condensation Reactions

The aldehyde group of this compound can participate in various condensation reactions, such as the Knoevenagel condensation. In these reactions, a nucleophile, often an enolate generated from an active methylene (B1212753) compound, attacks the electrophilic carbonyl carbon. Theoretical studies on the reaction of salicylaldehyde with enolates have elucidated the mechanisms of these transformations, which typically proceed through a Knoevenagel condensation followed by an intramolecular cyclization.

Table 3: Activation Energies for a Model Knoevenagel Condensation Reaction

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| Enolate Formation | Base | 5 - 10 |

| Nucleophilic Addition | Base | 15 - 20 |

| Dehydration | Acid/Base | 10 - 15 |

This table provides typical activation energy ranges for the key steps in a Knoevenagel condensation, derived from computational studies on similar aldehyde systems.

Caption: Logical workflow for a Knoevenagel condensation reaction.

Experimental Protocols: Computational Methodologies

The theoretical investigation of reaction mechanisms for molecules like this compound typically employs quantum chemical calculations. The following protocols are standard in the field for obtaining the type of data presented in this guide.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for geometry optimization and energy calculations of ground states and transition states.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used as it provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is often employed for its flexibility in describing the electronic structure, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for describing bond anisotropies.

-

Software: Calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.

-

Procedure:

-

Geometry Optimization: The initial structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states).

-

Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or the Berny algorithm.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products.

-

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is employed for studying excited-state properties, such as absorption spectra and the potential energy surfaces of photochemical reactions like intramolecular proton transfer.

-

Methodology: TD-DFT calculations are typically performed on the DFT-optimized ground-state geometry to obtain vertical excitation energies and oscillator strengths. Excited-state geometry optimizations can also be performed to investigate the relaxation pathways of the excited molecule.

Conclusion

While direct theoretical studies on the reaction mechanisms of this compound are not yet prevalent in the literature, a robust understanding can be formulated through the analysis of analogous systems. The key reactivity of this molecule is governed by the interplay of its hydroxyl, aldehyde, and aromatic functionalities. The proposed mechanisms of intramolecular proton transfer, electrophilic aromatic substitution, and condensation reactions provide a solid foundation for predicting its chemical behavior and for the rational design of synthetic pathways and novel molecular structures. Further dedicated computational and experimental work is encouraged to validate and refine these theoretical predictions.

Unlocking the Therapeutic Potential of 2-Hydroxy-6-methylbenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylbenzaldehyde, a substituted derivative of salicylaldehyde, serves as a versatile scaffold for the synthesis of a diverse array of compounds with significant biological activities. The presence of the hydroxyl and formyl groups on the aromatic ring provides reactive sites for chemical modifications, leading to the generation of novel derivatives such as Schiff bases, chalcones, and metal complexes. These derivatives have garnered considerable attention in the scientific community for their potential therapeutic applications, exhibiting a broad spectrum of pharmacological effects including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current research on the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action are believed to involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives and related structures against several human cancer cell lines. This data is primarily derived from in vitro studies utilizing the MTT assay.

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | [1] |

| OVCAR-8 (Ovarian) | 1.15 | [1] | |

| HCT-116 (Colon) | 1.09 | [1] | |

| HL-60 (Leukemia) | 0.36 | [1] | |

| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 | [1] |

| OVCAR-8 (Ovarian) | 1.29 | [1] | |

| HCT-116 (Colon) | 1.17 | [1] | |

| HL-60 (Leukemia) | 0.42 | [1] | |

| 3,5-Dichlorosalicylaldehyde | SF-295 (Glioblastoma) | 2.11 | [1] |

| OVCAR-8 (Ovarian) | 1.98 | [1] | |

| HCT-116 (Colon) | 1.76 | [1] | |

| HL-60 (Leukemia) | 0.89 | [1] | |

| 5-Nitrosalicylaldehyde | SF-295 (Glioblastoma) | 4.75 | [1] |

| OVCAR-8 (Ovarian) | 3.98 | [1] | |

| HCT-116 (Colon) | 3.12 | [1] | |

| HL-60 (Leukemia) | 1.54 | [1] | |

| 2-Hydroxy-4-methylbenzaldehyde | Multiple Lines | > 5.00 | [1] |

| 2-Hydroxy-5-methylbenzaldehyde | Multiple Lines | > 5.00 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.[1]

Signaling Pathways in Anticancer Activity

Research suggests that benzaldehyde (B42025) derivatives can exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.[1]

Figure 1: General Apoptotic Pathway Modulation

Antimicrobial Activity

Schiff bases and metal complexes derived from this compound have shown promising activity against a range of pathogenic bacteria and fungi. The imine group in Schiff bases and the chelation of metal ions are thought to be crucial for their antimicrobial effects.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives and related compounds against different microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid | Staphylococcus aureus | 64 | [2] |

| Enterococcus faecalis | 64 | [2] | |

| Candida albicans | 128 | [2] | |

| Candida tropicalis | 128 | [2] | |

| Pseudomonas aeruginosa | 256 | [2] | |

| Ethylene di-amine and 2-hydroxybenzaldehyde Schiff base | E. coli | - | [3] |

| Pseudomonas aeruginosa | - | [3] | |

| Salmonella typhi | - | [3] | |

| Staphylococcus aureus | - | [3] | |

| Bacillus subtilis | - | [3] | |

| Ethylene di-amine and 2-hydroxybenzaldehyde Schiff base Metal Complexes (Cu, Fe, Sn) | Various Bacteria | Enhanced Activity | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][5]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivative stock solution

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Figure 2: Antimicrobial Susceptibility Testing Workflow

Antioxidant Activity

The phenolic hydroxyl group in this compound and its derivatives is a key structural feature responsible for their antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Capacity Data

The antioxidant activity is often expressed as IC50 values from radical scavenging assays like the DPPH assay.

| Compound/Derivative | Antioxidant Assay | IC50 (µM) | Reference |

| Schiff base of 2-hydroxy-naphthaldehyde and 2-hydroxybenzohydrazide | DPPH | - | [6] |

| Schiff base of 2-hydroxy-naphthaldehyde and 4-hydroxybenzohydrazide | DPPH | - | [6] |

| Sterically hindered catechol-derived Schiff bases | DPPH, ABTS | Varies | [7] |

| Schiff bases with hydroxyl and methoxy (B1213986) groups | DPPH | Varies | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Materials:

-

96-well microtiter plates

-

DPPH solution (0.1 mM in methanol)

-

This compound derivative stock solution (in methanol)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the test compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Control: Prepare a control with 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity

Certain derivatives of this compound have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.

Mechanism of Anti-inflammatory Action: Inhibition of NF-κB and MAPK Pathways

A key mechanism underlying the anti-inflammatory activity of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of inflammatory genes.

Figure 3: Inhibition of NF-κB and MAPK Signaling

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][9]

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

LPS from E. coli

-

This compound derivative stock solution

-

Griess Reagent system

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: The inhibition of NO production is calculated by comparing the nitrite levels in compound-treated cells with those in LPS-stimulated cells without compound treatment.

Conclusion

Derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents warrants further investigation. The structure-activity relationship studies are crucial for the rational design of more potent and selective derivatives. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of the full therapeutic potential of this versatile chemical scaffold. Future research should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 6. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterically Hindered Catechol-derived Schiff bases: Design, Synthesis, SAR Analysis and Mechanisms of the Antioxidant Activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. asianpubs.org [asianpubs.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Hydroxy-6-methylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methylbenzaldehyde, a versatile aromatic aldehyde with significant applications in synthetic chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and provides in-depth experimental protocols for its synthesis. Furthermore, it explores its role as a key intermediate in the development of bioactive compounds, particularly Schiff bases and their metal complexes, highlighting their potential as antimicrobial and anticancer agents. The guide also delves into the mechanistic aspects of its derivatives, offering insights for researchers in the pharmaceutical sciences.

Chemical Identity and Properties

This compound, a substituted aromatic aldehyde, is a valuable building block in organic synthesis. Its chemical structure, featuring a hydroxyl and a methyl group ortho to the aldehyde functionality, imparts unique reactivity and makes it a precursor for a wide range of derivatives.

Synonyms: 6-Methylsalicylaldehyde, 2,6-Cresotaldehyde, Benzaldehyde, 2-hydroxy-6-methyl-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [1][3] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | White or yellowish crystalline solid | [2] |

| Melting Point | 32.3 °C | [2] |

| Boiling Point | 230 °C (estimate) | [2] |

| Density | 1.115 g/cm³ (rough estimate) | [2] |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [2] |

| pKa | 8.28 ± 0.10 (Predicted) | [2] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. This section details two effective methods: magnesium-mediated ortho-formylation of m-cresol (B1676322) and a multi-step synthesis starting from 2,3-dimethylanisole (B146749).

Magnesium-Mediated Ortho-Specific Formylation of m-Cresol

This method provides a direct and highly regioselective route to this compound through the ortho-formylation of m-cresol. The reaction utilizes a magnesium salt and a base to direct the formylation to the position ortho to the hydroxyl group.

Experimental Protocol:

-

Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), combine anhydrous magnesium chloride (1.5 equivalents) and paraformaldehyde (2.0 equivalents).

-

Solvent and Base Addition: Add anhydrous acetonitrile (B52724) as the solvent, followed by the dropwise addition of triethylamine (B128534) (3.75 equivalents).

-

Addition of Phenol: To this suspension, add m-cresol (1.0 equivalent).

-

Reaction: Heat the mixture to reflux and maintain for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Synthesis from 2,3-Dimethylanisole

This two-step procedure involves the oxidation of 2,3-dimethylanisole to 2-methoxy-6-methylbenzaldehyde (B112759), followed by demethylation to yield the final product.

Experimental Protocol:

Step 1: Synthesis of 2-Methoxy-6-methylbenzaldehyde

-

Reaction Mixture: In a round-bottom flask, a vigorously stirred mixture of 2,3-dimethylanisole (1.0 equivalent) and copper(II) sulfate pentahydrate (3.0 equivalents) in a 1:1 mixture of acetonitrile and water is heated at reflux.

-

Monitoring: The reaction is monitored by TLC. The mixture will turn dark green, indicating the progression of the reaction.

-

Work-up: Upon completion, the mixture is cooled to room temperature, and dichloromethane (B109758) is added. The layers are separated, and the aqueous phase is further extracted with dichloromethane.

-

Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 2-methoxy-6-methylbenzaldehyde.

Step 2: Demethylation to this compound

-

Reaction Setup: The crude 2-methoxy-6-methylbenzaldehyde from the previous step is dissolved in dichloromethane.

-

Lewis Acid Addition: Aluminum chloride (3.0 equivalents) is added to the solution, and the mixture is stirred at room temperature overnight. The color of the solution will change from yellow to dark brown.

-

Quenching: The excess aluminum chloride is cautiously quenched by the slow addition of water.

-

Extraction and Purification: The organic layer is extracted with dichloromethane, dried over sodium sulfate, and the solvent is removed. The resulting crude product is purified by column chromatography to afford this compound.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of various bioactive molecules, particularly Schiff bases and their corresponding metal complexes. These derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.

Synthesis of Bioactive Schiff Bases and Metal Complexes

Schiff bases are synthesized through the condensation reaction of this compound with various primary amines. The resulting imine (-C=N-) linkage is a key pharmacophore. These Schiff bases can further act as ligands to form stable complexes with various transition metals, which often exhibit enhanced biological activity compared to the free ligands.

General Experimental Protocol for Schiff Base Synthesis:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol (B145695) or methanol.

-

Amine Addition: To this solution, add an equimolar amount of the desired primary amine. A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

-

Reaction: The reaction mixture is typically refluxed for several hours. The formation of the Schiff base can be monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

General Experimental Protocol for Metal Complex Synthesis:

-

Ligand Solution: Dissolve the synthesized Schiff base in a suitable solvent.

-

Metal Salt Addition: Add a solution of the desired metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II)) to the ligand solution, typically in a 1:2 or 1:1 metal-to-ligand molar ratio.

-

Complexation: The mixture is stirred and may be heated to facilitate the formation of the complex.

-

Isolation and Purification: The resulting metal complex, which often precipitates from the solution, is collected by filtration, washed with the solvent, and dried.

Antimicrobial and Anticancer Potential

Derivatives of this compound, particularly their Schiff bases and metal complexes, have demonstrated promising antimicrobial and anticancer activities.

-

Antimicrobial Activity: These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or other essential cellular processes. Chelation with metal ions can enhance the lipophilicity of the compounds, facilitating their transport across microbial cell membranes and increasing their efficacy.

-

Anticancer Activity: Several Schiff bases and their metal complexes derived from substituted salicylaldehydes have exhibited significant cytotoxicity against various cancer cell lines.[4] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and various kinases.[5] Additionally, some of these compounds can interact with DNA, leading to apoptosis of cancer cells.[6]

While direct studies on the interaction of this compound with specific signaling pathways are limited, research on structurally related salicylaldehyde (B1680747) derivatives provides valuable insights. For instance, certain Schiff bases have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway can be a key mechanism for the anticancer effects of these compounds. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by derivatives of this compound.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its straightforward synthesis and versatile reactivity make it an ideal starting material for the creation of a diverse library of bioactive molecules. The demonstrated antimicrobial and anticancer potential of its Schiff base and metal complex derivatives underscores its importance as a scaffold in the development of novel therapeutic agents. This guide provides a solid foundation of its properties, synthesis, and applications, encouraging further exploration into its potential in pharmaceutical research.

References

- 1. This compound | C8H8O2 | CID 585174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. PubChemLite - this compound (C8H8O2) [pubchemlite.lcsb.uni.lu]

- 4. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: Health and Safety Information for 2-Hydroxy-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylbenzaldehyde, a substituted aromatic aldehyde, is a chemical intermediate with applications in the synthesis of various organic compounds. A thorough understanding of its health and safety profile is paramount for professionals handling this substance in research and development settings. This guide provides a comprehensive overview of the available toxicological data, hazard classifications, and recommended safety protocols. Due to the limited specific toxicological studies on this compound, this guide also incorporates data from structurally related compounds, such as other hydroxy- and methyl-substituted benzaldehydes, to provide a more complete safety profile through a read-across approach.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]

GHS Classification: [1]

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed.

-

Skin Irritation, Category 2: Causes skin irritation.

-

Serious Eye Damage, Category 1: Causes serious eye damage.

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation): May cause respiratory irritation.

Signal Word: Danger[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Toxicological Data

| Endpoint | Test Substance | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Benzaldehyde (B42025) | Rat | Oral | 1480 mg/kg | [2] |

| Acute Oral Toxicity (LD50) | 2-Hydroxybenzaldehyde | Rat | Oral | ~500 mg/kg | [3] |

| Acute Dermal Toxicity (LD50) | Organic Aldehydes (General) | Rabbit | Dermal | Varies | [4] |

| Skin Irritation | 2-Hydroxybenzaldehyde | Rabbit | Dermal | Irritant | [3] |

| Eye Irritation | 2-Hydroxy-5-methylbenzaldehyde | Not Specified | Ocular | Irritant | [5] |

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which are the standard for evaluating the hazards identified for this compound.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

-

Test Animal: Albino rabbit.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

-

A 0.5 g amount of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

The exposure period is 4 hours.

-

After exposure, the patch is removed, and the residual test substance is washed off.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored according to a standardized scale. A mean score of ≥2.3 and ≤4.0 for erythema/eschar or for edema is indicative of skin irritation.[6]

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Test Animal: Albino rabbit.[7]

-

Procedure:

-

The test substance (0.1 g for solids) is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[7][8]

-

The eyelids are gently held together for about one second to prevent loss of the substance.[9]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[7][8]

-

Lesions of the cornea, iris, and conjunctivae are scored.[10]

-

If a corrosive or severe irritant effect is observed, no further testing is performed. If not, a confirmatory test with up to two additional animals is conducted.[9]

Potential Signaling Pathways

While no studies have directly investigated the signaling pathways affected by this compound, research on other benzaldehyde derivatives suggests potential mechanisms of toxicity and cellular response. These often involve pathways related to inflammation and apoptosis.

Caption: Potential signaling pathways affected by benzaldehyde derivatives.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

After Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[11]

-

After Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[11][12]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

-

After Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[12]

Handling and Storage

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[11]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical like this compound.

Caption: A tiered approach to chemical safety assessment.

Conclusion

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory tract. While specific quantitative toxicity data is limited, the available information and data from related compounds underscore the importance of adhering to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area. Further research is needed to fully elucidate its toxicological profile and mechanisms of action.

References

- 1. This compound | C8H8O2 | CID 585174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. unece.org [unece.org]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. schc.org [schc.org]

- 7. oecd.org [oecd.org]

- 8. Evaluation of potential eye or skin irritation/corrosion in rabbit exposed to TiO2 photocatalyst (GST) [eaht.org]

- 9. flashpointsrl.com [flashpointsrl.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Tautomerism in Schiff Bases of 2-Hydroxy-6-methylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the tautomeric phenomena observed in Schiff bases derived from 2-Hydroxy-6-methylbenzaldehyde. Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a critical factor in determining the physicochemical properties, biological activity, and stability of these compounds. Understanding and controlling this equilibrium is paramount for applications in drug design, coordination chemistry, and materials science. This guide details the underlying principles, experimental protocols for investigation, and illustrative quantitative data based on closely related analogs.

The Core of Tautomerism: Enol-Imine and Keto-Enamine Forms

Schiff bases synthesized from this compound exhibit a proton transfer tautomerism, existing in a dynamic equilibrium between the enol-imine and keto-enamine forms. This equilibrium is governed by a delicate balance of factors including intramolecular hydrogen bonding, solvent polarity, temperature, and electronic effects of substituents.

-

Enol-Imine Tautomer: Characterized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N). This form is generally less polar.

-

Keto-Enamine Tautomer: Formed by the transfer of the phenolic proton to the imine nitrogen, resulting in a keto-amine structure with an N-H···O intramolecular hydrogen bond. This tautomer is zwitterionic in nature and thus more polar.

The equilibrium between these two forms is the primary determinant of the molecule's electronic and structural properties.

Caption: Tautomeric equilibrium in a Schiff base of this compound.

Synthesis and Experimental Investigation

The study of tautomerism in these Schiff bases follows a systematic workflow, from synthesis to detailed spectroscopic analysis.

Caption: Experimental workflow for the study of tautomerism.

Detailed Experimental Protocols

Synthesis of Schiff Bases from this compound (General Protocol)

This protocol is a generalized procedure adapted from the synthesis of structurally similar Schiff bases and may require optimization for specific amine reactants.[1]

-

Materials:

-

This compound (1 equivalent)

-

Primary amine (1 equivalent)

-

Absolute ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol, with gentle warming if necessary.

-

In a separate beaker, dissolve the primary amine in absolute ethanol.

-

Add the amine solution dropwise to the aldehyde solution while stirring.

-

Attach a condenser and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.[1]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.[1]

-

Spectroscopic Analysis

-

UV-Visible Spectroscopy:

-

Prepare dilute solutions of the synthesized Schiff base in a range of solvents with varying polarities (e.g., n-hexane, chloroform, ethanol, DMF).

-

Record the absorption spectra for each solution, typically from 200 to 600 nm.

-

Analyze the spectra for the characteristic absorption bands of the enol-imine (typically < 400 nm) and keto-enamine (> 400 nm) forms.[2]

-

-

FT-IR Spectroscopy:

-

Record the FT-IR spectrum of the solid Schiff base (e.g., using a KBr pellet).

-

Identify the key vibrational bands: a broad band in the 3400–3200 cm⁻¹ region suggests the O-H stretch of the enol form, while a strong absorption in the 1700–1660 cm⁻¹ region can indicate the C=O stretch of the keto form.[2][3] The C=N stretching frequency (around 1610-1630 cm⁻¹) will also be present.

-

-

NMR Spectroscopy:

-

Dissolve the Schiff base in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, the enol-imine tautomer will show a signal for the phenolic proton (OH), often at a high chemical shift (e.g., 12-15 ppm), while the keto-enamine tautomer will exhibit a signal for the N-H proton.[2][4]

-

In the ¹³C NMR spectrum, the chemical shifts of the carbon attached to the oxygen and the imine carbon can help distinguish between the two forms.

-

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Illustrative Spectroscopic Data for Tautomer Identification (Data is representative of o-hydroxy Schiff bases and serves as a guideline)

| Spectroscopic Technique | Enol-Imine Form | Keto-Enamine Form | Reference |

| UV-Vis (λmax) | ~320-380 nm | > 400 nm | [2][3] |

| FT-IR (cm⁻¹) | ν(O-H): ~3400-3200 (broad)ν(C=N): ~1610-1630 | ν(N-H): ~3200-3000ν(C=O): ~1640-1660ν(C=N): ~1600-1620 | [2][3][4] |

| ¹H NMR (δ, ppm) | δ(OH): ~12-15 | δ(NH): ~15-18 | [2][4] |

Table 2: Example Thermodynamic Data for Tautomerism in a Phenolic Schiff Base (Data adapted from a study on benzylidene-o-hydroxyaniline for illustrative purposes)[5]

| Temperature (K) | KT = [Keto]/[Enol] | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| 288 | 0.18 | 4.0 | -1.1 | -18.0 |

| 298 | 0.15 | 4.7 | -1.1 | -18.0 |

| 308 | 0.13 | 5.3 | -1.1 | -18.0 |

| 318 | 0.11 | 5.9 | -1.1 | -18.0 |

| 328 | 0.09 | 6.5 | -1.1 | -18.0 |

Note: The negative ΔH suggests the keto-enamine formation is exothermic, while the negative ΔS indicates a more ordered structure in the keto-enamine form. The positive ΔG shows that the enol-imine form is more stable under these conditions.

Factors Influencing Tautomeric Equilibrium

Solvent Effects:

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium. Polar solvents can stabilize the more polar keto-enamine tautomer through dipole-dipole interactions and hydrogen bonding, thus shifting the equilibrium towards this form.[6] In contrast, non-polar solvents favor the less polar enol-imine tautomer.

Caption: Influence of solvent polarity on the tautomeric equilibrium.

Conclusion and Outlook

The tautomerism of Schiff bases derived from this compound is a multifaceted phenomenon with significant implications for their application. The equilibrium between the enol-imine and keto-enamine forms can be effectively studied and characterized using a combination of synthesis and spectroscopic techniques. While the enol-imine form is often predominant, the equilibrium can be tuned by altering the solvent environment. For drug development professionals, understanding this tautomeric balance is critical, as the different tautomers may exhibit distinct binding affinities for biological targets, solubility, and metabolic stability. Future research should focus on obtaining precise quantitative data for Schiff bases of this compound with a variety of amine substituents to build a comprehensive structure-property relationship database.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. ias.ac.in [ias.ac.in]

- 5. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 6. Tautomerism of 2-hydroxynaphthaldehyde Schiff bases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Hydroxy-6-methylbenzaldehyde: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methylbenzaldehyde, a significant semiochemical in the animal kingdom. The document details its initial discovery, outlines its known natural occurrences, and presents detailed experimental protocols for its isolation and identification. Furthermore, this guide explores the compound's biological activities and discusses the current understanding of its mode of action. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known by its historical name 2,6-cresotaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₂. While its initial synthesis likely predates its discovery in nature through established organic chemistry reactions for producing hydroxybenzaldehydes, its primary scientific significance stems from its role as a potent alarm pheromone in various species of astigmatid mites. This guide delves into the historical context of its synthesis, its identification as a natural product, and the methodologies employed for its study.

Discovery and Historical Synthesis

The first documented synthesis of this compound is not definitively established in the readily available scientific literature. However, its synthesis falls under classical formylation reactions of phenols, such as the Reimer-Tiemann and Duff reactions, which were developed in the late 19th and early 20th centuries. These reactions are general methods for the ortho-formylation of phenols, and it is highly probable that this compound was first synthesized as part of broader investigations into these reactions on substituted phenols like m-cresol.

Key Historical Synthetic Methods:

-

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. While not specific for a single isomer, it is a plausible early method for the synthesis of this compound from m-cresol.[1][2][3][4][5]

-

Duff Reaction: This method uses hexamine as the formylating agent to introduce an aldehyde group ortho to the hydroxyl group of a phenol.[6][7][8]

-

Gattermann Reaction: This reaction employs hydrogen cyanide and hydrogen chloride to formylate aromatic compounds, including phenols.[9]

A significant milestone in the study of this compound was its identification as a natural product. In 1988, Leal and his colleagues identified this compound as the alarm pheromone of the acarid mite, Tyrophagus perniciosus. This discovery shifted the focus from its synthetic chemistry to its role in chemical ecology.

Natural Occurrence

To date, the confirmed natural occurrence of this compound is predominantly limited to the animal kingdom, specifically within astigmatid mites, where it functions as an alarm and, in some cases, a sex pheromone.[10][11]

Table 1: Natural Occurrence of this compound in Astigmatid Mites

| Mite Species | Family | Function | Reference(s) |

| Tyrophagus perniciosus | Acaridae | Alarm Pheromone | Leal et al., 1988 |

| Astigmatid mites (general) | - | Alarm and Sex Pheromone Component | Noguchi et al., 1997 |

Despite searches for this compound in other natural sources, there is currently no definitive evidence of its presence in plants or fungi. Reports on related isomers, such as 2-hydroxy-4-methoxybenzaldehyde, are sometimes found in plant extracts, but not this compound itself.[12]

Experimental Protocols

The isolation and identification of volatile semiochemicals like this compound from microscopic organisms such as mites require sensitive and specialized techniques.

Isolation of Volatile Compounds from Astigmatid Mites

A common and effective method for collecting volatile compounds from mites is headspace solid-phase microextraction (SPME). This technique allows for the trapping of airborne chemicals without the need for solvent extraction.

Protocol: Headspace SPME of Mite Volatiles

-